5-Methylisoxazole-3-carbohydrazide
Overview
Description
5-Methylisoxazole-3-carbohydrazide is a chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry and its role as a key subunit in several β-lactamase-resistant antibiotics. The compound has been synthesized and characterized in different forms, and its derivatives have been evaluated for various biological activities, including immunological and cytostatic properties .
Synthesis Analysis
The synthesis of 5-Methylisoxazole-3-carbohydrazide derivatives has been achieved through various methods. One approach involves the reaction of 1,3-bis(het)arylmonothio-1,3-diketones with sodium azide, which proceeds at room temperature and yields a range of 5-methyl-3-arylisoxazoles . Another method includes the condensation of 5-amino-3-methylisoxazole-4-carboxylic acid hydrazide with carbonyl compounds to prepare a series of 4-imino derivatives . Additionally, the one-pot synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles has been reported, demonstrating the versatility of the compound in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of 5-Methylisoxazole-3-carbohydrazide derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For instance, the X-ray structure, vibrational spectroscopy, and density functional theory (DFT) calculations have been employed to characterize the derivatives and understand their electronic structures . These studies provide insights into the stability and reactivity of the compounds, which are crucial for their potential biological applications.
Chemical Reactions Analysis
The reactivity of 5-Methylisoxazole-3-carbohydrazide derivatives has been explored in the context of their potential biological activities. For example, the immunological activity of these compounds has been investigated through in vitro and in vivo assays, and their interactions with biological targets have been studied using molecular docking techniques . These analyses help to elucidate the mechanisms by which these compounds exert their effects and their potential as therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Methylisoxazole-3-carbohydrazide derivatives have been assessed through various experimental and computational methods. Vibrational spectroscopic investigations and molecular dynamic simulations have been conducted to determine the properties of these compounds, such as solubility, stability, and reactivity . Additionally, the effects of these compounds on carbohydrate and fat metabolism have been studied, revealing their influence on glucose oxidation and free fatty acid release .
Scientific Research Applications
Immunological Activity
5-Methylisoxazole-3-carbohydrazide derivatives have been studied for their immunosuppressive properties. For example, a series of N′-substituted derivatives demonstrated varying degrees of inhibition on the proliferation of human peripheral blood mononuclear cells. One derivative, 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide, showed strong antiproliferative activity and inhibited tumor necrosis factor production, suggesting its potential as an immunosuppressive agent (Mączyński et al., 2018).
Antibacterial Activities
Several studies have synthesized derivatives of 5-Methylisoxazole-3-carbohydrazide with antibacterial properties. For instance, a series of 5-(5-methylisoxazol-3-yl)-1,3,4-thiadiazoies, 1,2,4-triazoles, and 1,3,4-oxodiazoles demonstrated significant antibacterial activities, suggesting their potential use in the development of new antibacterial agents (Hui et al., 1999).
Metabolic Effects
Research into the metabolic effects of 5-Methylisoxazole derivatives has been conducted. For instance, one study found that 5-Carboxy-3-Methylisoxazole influenced carbohydrate and fat metabolism, showing similarities to the effects exhibited by insulin (Dulin & Gerritsen, 1966).
Larvicidal Activity
The larvicidal activity of novel hydrazones of 5-methylisoxazoles has been explored, with certain compounds showing promising activity against Anopheles arabiensis, a malaria vector. This highlights the potential of these compounds in controlling malaria transmission (P et al., 2021).
Antitubercular Activity
Isoxazole clubbed 1,3,4-oxadiazole derivatives have been evaluated for their antimicrobial and antitubercular activity. Some compounds showed significant activity against Mycobacterium tuberculosis, indicating their potential as antitubercular agents (Shingare et al., 2018).
Immune Response Modulation
Isoxazole derivatives, including 5-Methylisoxazole-3-carbohydrazide, have been studied for their effects on immune response. They have shown regulatory activity in proliferation tests, influencing cytokine production and signaling proteins expression, suggesting potential applications in immune modulation (Drynda et al., 2017).
Biodegradation and Environmental Impact
The degradation of sulfamethoxazole, a medicine commonly detected in the environment, has been studied in bacteria with 5-methylisoxazole derivatives as intermediates. This research is crucial for understanding the bioremediation potential of these compounds in contaminated sites (Mulla et al., 2018).
Safety And Hazards
properties
IUPAC Name |
5-methyl-1,2-oxazole-3-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-3-2-4(8-10-3)5(9)7-6/h2H,6H2,1H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVLYUIHTXXSHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40316753 | |
Record name | 5-methylisoxazole-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40316753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylisoxazole-3-carbohydrazide | |
CAS RN |
62438-03-3 | |
Record name | 5-Methyl-3-isoxazolecarboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62438-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 306459 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062438033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 62438-03-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306459 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-methylisoxazole-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40316753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-METHYL-3-ISOXAZOLECARBOHYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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